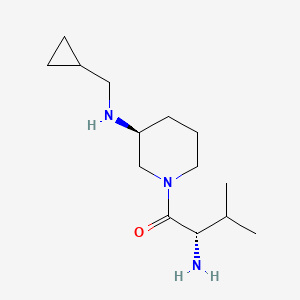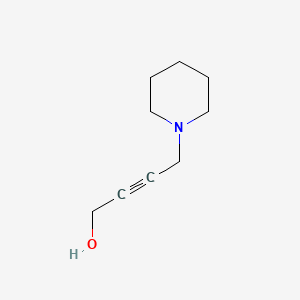![molecular formula C13H17Cl2N3O2 B11787175 methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride](/img/structure/B11787175.png)
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of an appropriate diamine with a carboxylic acid derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to ensure the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as halides, amines, and thiols can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions result in various substituted benzimidazole compounds.
Scientific Research Applications
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: The compound is utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar heterocyclic structure but differs in the arrangement of nitrogen atoms.
Imidazo[1,5-a]pyridine: Another related compound with a different ring fusion pattern.
Imidazo[4,5-b]pyridine: Features a distinct fusion of the imidazole and pyridine rings.
Uniqueness
(S)-Methyl2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole-5-carboxylatedihydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring
Properties
Molecular Formula |
C13H17Cl2N3O2 |
|---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
methyl 2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazole-5-carboxylate;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-18-13(17)8-4-5-9-11(7-8)16-12(15-9)10-3-2-6-14-10;;/h4-5,7,10,14H,2-3,6H2,1H3,(H,15,16);2*1H/t10-;;/m0../s1 |
InChI Key |
YLGBVXLIEJJHEY-XRIOVQLTSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)[C@@H]3CCCN3.Cl.Cl |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCCN3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Iodophenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11787097.png)


![4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile](/img/structure/B11787117.png)






![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-propoxybenzo[d]thiazole](/img/structure/B11787168.png)


